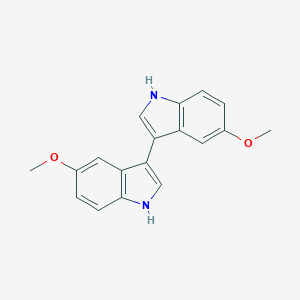
5-Methoxy-3-(5-methoxyindol-3-yl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is an organic compound belonging to the class of indoles. Indoles are heterocyclic compounds containing a fused ring structure composed of a benzene ring and a pyrrole ring. This compound is characterized by the presence of methoxy groups at the 5-position of both indole rings, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and 3-bromo-5-methoxyindole.
Coupling Reaction: A palladium-catalyzed coupling reaction is employed to link the two indole units. This reaction is carried out under inert atmosphere conditions using a suitable base and solvent.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Wissenschaftliche Forschungsanwendungen
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methoxyindole: A simpler indole derivative with a single methoxy group.
3-bromo-5-methoxyindole: An indole derivative with a bromine atom and a methoxy group.
5-methoxy-2-methyl-3-indoleacetic acid: An indole derivative with a methoxy group and an acetic acid moiety.
Uniqueness
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is unique due to the presence of two methoxy-substituted indole rings, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
916179-44-7 |
|---|---|
Molekularformel |
C18H16N2O2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole |
InChI |
InChI=1S/C18H16N2O2/c1-21-11-3-5-17-13(7-11)15(9-19-17)16-10-20-18-6-4-12(22-2)8-14(16)18/h3-10,19-20H,1-2H3 |
InChI-Schlüssel |
MNJAPXVKNJGGLO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CNC4=C3C=C(C=C4)OC |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CNC4=C3C=C(C=C4)OC |
Synonyme |
5,5’-Dimethoxy-3,3’-bi-1H-indole; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















